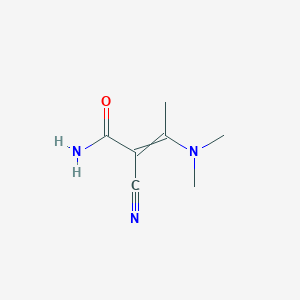

2-Cyano-3-(dimethylamino)-2-butenamide

Übersicht

Beschreibung

2-Cyano-3-(dimethylamino)-2-butenamide is an organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their versatility in organic synthesis and their potential biological activities. The structure of this compound includes a cyano group, a dimethylamino group, and a butenamide moiety, making it a valuable intermediate in the synthesis of various heterocyclic compounds.

Wirkmechanismus

Target of Action

It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of 2-Cyano-3-(dimethylamino)-2-butenamide involves its interaction with its targets, leading to various chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . For instance, the cyanoacetamide derivative was converted to 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide by the action of DMF-DMA in refluxing toluene .

Biochemical Pathways

It’s known that cyanoacetamide derivatives are used in the synthesis of various organic heterocycles , which are involved in numerous biochemical pathways.

Result of Action

The result of the action of this compound is the formation of various heterocyclic compounds . These compounds have diverse biological activities, which have drawn the attention of biochemists over the past decade .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of N-substituted cyanoacetamide was carried out by stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight . This suggests that temperature and reaction time can significantly influence the compound’s action.

Biochemische Analyse

Biochemical Properties

2-Cyano-3-(dimethylamino)-2-butenamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and π-stacking interactions, which are essential for its stability and reactivity . It interacts with enzymes that are involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves the formation of stable complexes, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on different types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The binding interactions often involve the formation of hydrogen bonds and π-stacking interactions, which stabilize the compound within the active site of the enzyme . This stabilization can result in changes in the enzyme’s conformation, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in alterations in cellular function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can affect its biochemical activity . Understanding these transport mechanisms is important for optimizing the use of this compound in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound is crucial for its activity and function, as it determines the specific biochemical pathways and processes it can influence.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(dimethylamino)-2-butenamide can be achieved through several methods. One common approach involves the reaction of cyanoacetamide with dimethylamine and an appropriate aldehyde under basic conditions. The reaction typically proceeds as follows:

Reaction of Cyanoacetamide with Dimethylamine: Cyanoacetamide is treated with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the intermediate 2-cyano-3-(dimethylamino)acrylamide.

Aldol Condensation: The intermediate is then subjected to an aldol condensation with an aldehyde, such as acetaldehyde, to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-3-(dimethylamino)-2-butenamide undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in condensation reactions with different nucleophiles, leading to the formation of heterocyclic compounds.

Substitution Reactions: The cyano group and the dimethylamino group can be substituted with other functional groups under appropriate conditions.

Cyclization Reactions: The compound can undergo cyclization reactions to form ring structures, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Bases: Sodium hydroxide, potassium carbonate, and triethylamine are commonly used bases in the reactions involving this compound.

Solvents: Common solvents include ethanol, methanol, and dimethylformamide.

Catalysts: Catalysts such as palladium on carbon (Pd/C) and copper(I) iodide (CuI) may be used to facilitate certain reactions.

Major Products

The major products formed from the reactions of this compound include various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, which have significant biological activities.

Wissenschaftliche Forschungsanwendungen

2-Cyano-3-(dimethylamino)-2-butenamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Medicine: It serves as an intermediate in the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Cyano-3-(dimethylamino)-2-butenamide can be compared with other cyanoacetamide derivatives, such as:

2-Cyano-3-(methylamino)-2-butenamide: This compound has a similar structure but with a methylamino group instead of a dimethylamino group. It may exhibit different reactivity and biological activities.

2-Cyano-3-(ethylamino)-2-butenamide: This derivative has an ethylamino group and may also show distinct properties compared to the dimethylamino analogue.

2-Cyano-3-(phenylamino)-2-butenamide:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Biologische Aktivität

2-Cyano-3-(dimethylamino)-2-butenamide, a compound with the molecular formula C₇H₈N₂O, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyano group () and a dimethylamino group () attached to a butenamide backbone. This unique structure contributes to its reactivity and biological interactions. The presence of these functional groups enhances its potential as an intermediate in pharmaceutical synthesis and as a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities that can be attributed to its ability to interact with specific cellular targets:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating various biochemical pathways involved in cancer progression. Its structural similarity to other bioactive compounds allows it to potentially interfere with cancer cell proliferation and survival mechanisms .

- Enzyme Interaction : The compound is believed to interact with enzymes or receptors that are critical in cancer pathways. Ongoing investigations aim to elucidate the specific molecular targets and the nature of these interactions.

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that this compound can reduce cell viability in various cancer cell lines, indicating its potential as an anticancer agent. The compound's effectiveness was evaluated at different concentrations, revealing dose-dependent responses.

- Cytokine Modulation : In macrophage cultures, the compound was shown to modulate the synthesis of pro-inflammatory cytokines, which are critical in immune responses. This suggests a possible role in immunomodulation alongside its anticancer properties .

In Vivo Studies

While in vitro findings are promising, further research is necessary to validate these effects in vivo:

- Animal Models : Initial studies using animal models have indicated that treatment with this compound results in significant tumor reduction compared to control groups. However, detailed studies are required to confirm these findings and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds known for their biological activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 2-Cyano-N,3-diphenylacrylamide | Contains diphenyl group | Anti-inflammatory, anticancer |

| JMPR-01 | Bioisosteric modification | Reduces cytokine production |

| 4-(3-Quinolinyl)benzonitrile | Quinoline ring | Antimicrobial, anticancer |

This table illustrates how variations in chemical structure can influence biological activity, emphasizing the need for further exploration of this compound.

Future Directions

The ongoing research into this compound highlights several avenues for future exploration:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms by which this compound interacts with cellular targets will provide insights into its therapeutic potential.

- Clinical Trials : If preclinical studies continue to show promise, advancing this compound into clinical trials could establish its efficacy and safety profile for treating cancers or inflammatory diseases.

- Synthesis of Derivatives : Exploring derivatives of this compound may lead to compounds with enhanced biological activity or reduced toxicity.

Eigenschaften

IUPAC Name |

2-cyano-3-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5(10(2)3)6(4-8)7(9)11/h1-3H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNKUDCDGKOECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393074 | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62321-92-0 | |

| Record name | 2-Cyano-3-(dimethylamino)-2-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62321-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-3-(dimethylamino)-2-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.